(S)-4-(3-bromo-6-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
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Overview
Description
(S)-4-(3-Bromo-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring substituted with a bromo-formylphenyl group and a tert-butoxy-carbonyl group, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3-Bromo-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The process often includes:
Bromination: Introduction of the bromo group to the phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formylation: Addition of the formyl group via Vilsmeier-Haack reaction, using DMF and POCl3.
Piperazine Ring Formation: Cyclization reactions to form the piperazine ring, often involving nucleophilic substitution reactions.
Protection and Deprotection: Use of tert-butoxy-carbonyl (Boc) groups to protect amine functionalities during intermediate steps, followed by deprotection under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing automated synthesis techniques to minimize human error and enhance reproducibility.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(3-Bromo-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 4-(3-Bromo-6-carboxyphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid.
Reduction: 4-(3-Bromo-6-hydroxyphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-4-(3-Bromo-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (S)-4-(3-Bromo-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets. The bromo and formyl groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-formylphenyl derivatives: Compounds with similar bromo and formyl substitutions on the phenyl ring.
Piperazine derivatives: Molecules containing the piperazine ring with various substitutions.
Uniqueness
(S)-4-(3-Bromo-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromo and formyl groups on the phenyl ring, along with the piperazine core, makes it a valuable scaffold for the development of new compounds with diverse applications.
This detailed article provides a comprehensive overview of (S)-4-(3-Bromo-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H21BrN2O5 |
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Molecular Weight |
413.3 g/mol |
IUPAC Name |
(2S)-4-(5-bromo-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C17H21BrN2O5/c1-17(2,3)25-16(24)20-7-6-19(9-14(20)15(22)23)13-8-12(18)5-4-11(13)10-21/h4-5,8,10,14H,6-7,9H2,1-3H3,(H,22,23)/t14-/m0/s1 |
InChI Key |
DKKFXOOXBDBDIF-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=CC(=C2)Br)C=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CC(=C2)Br)C=O |
Origin of Product |
United States |
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